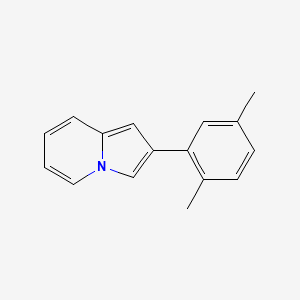

2-(2,5-Dimethylphenyl)indolizine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,5-Dimethylphenyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring, with a 2,5-dimethylphenyl group attached at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)indolizine can be achieved through several methods, including cyclocondensation, cycloaddition, and cyclization reactions. One common approach involves the reaction of 2-pyridylacetate with benzophenones under iodine-catalyzed conditions, followed by aldol condensation to form the indolizine core . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines through Thorpe–Ziegler-type cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Specific Reactions of 2-(2,5-Dimethylphenyl)indolizine

Recent studies have highlighted several specific reactions involving this compound:

-

Electrophilic Substitution Reactions : The indolizine can undergo electrophilic aromatic substitution due to the presence of electron-donating groups on the phenyl ring, leading to various substituted products.

-

Photooxygenation : This reaction involves the interaction of indolizines with molecular oxygen under light exposure, resulting in the formation of peroxidic intermediates that can further react to yield diverse products .

-

Lithiation and Electrophilic Capture : Selective lithiation at the 5-position followed by reaction with electrophiles has been demonstrated, allowing for the synthesis of novel derivatives such as 5-formyl and 5-iodo indolizines .

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the electron-rich indolizine structure allows for substitution at various positions on the aromatic ring. The mechanism typically involves:

-

Formation of a sigma complex upon attack by an electrophile.

-

Rearrangement and loss of a proton to restore aromaticity.

Photooxygenation Mechanism

The photooxygenation of indolizines proceeds via the generation of singlet oxygen species that interact with the indolizine cation radical. This process can lead to:

-

Formation of peroxidic zwitterions or dioxetanes as intermediates.

-

Subsequent cleavage of bonds leading to pyrrole ring opening and other transformation products .

Lithiation and Cross-Coupling

Lithiation at the 5-position enables subsequent reactions with various electrophiles:

-

The lithiation is typically performed using n-butyllithium at low temperatures.

-

Following lithiation, electrophiles like carbonyl compounds or halides can be introduced, yielding products such as oximes and alcohols.

Applications De Recherche Scientifique

Chemistry

2-(2,5-Dimethylphenyl)indolizine serves as an essential building block in organic synthesis. Its unique structure allows it to be used as an intermediate in the development of more complex organic molecules.

Applications in Synthesis :

- Used in synthesizing indolizine derivatives with varied functional groups.

- Acts as a precursor for the development of new materials with specific properties.

Biology

The compound has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Biological Activities :

- Anticancer Properties : Indolizine derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis through various biochemical pathways.

- Antimicrobial Effects : Exhibits activity against a range of microorganisms, including drug-resistant strains.

- Anti-inflammatory Effects : Demonstrated capability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery.

Therapeutic Applications :

- Development of novel pharmaceuticals targeting cancer and infectious diseases.

- Potential use in creating compounds that inhibit key proteins involved in cancer survival and resistance.

Industry

The compound is utilized in the production of specialty chemicals and materials that require specific structural features provided by the indolizine core.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of various indolizine derivatives found that compounds derived from this compound exhibited significant inhibition of tumor growth in xenograft models. The mechanism involved the downregulation of anti-apoptotic proteins such as survivin and Mcl-1, leading to increased apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

Research demonstrated that derivatives of this compound showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL against resistant strains of Mycobacterium tuberculosis, indicating strong potential for developing new antimicrobial agents .

Data Tables

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethylphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication and transcription, making them potential anticancer agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole: A structurally related compound with a fused benzene and pyrrole ring.

Indolizidine: A class of compounds with a similar bicyclic structure but differing in the position of nitrogen atoms.

Pyrrolo[1,2-a]pyridine: Another isomer of indole with a fused pyrrole and pyridine ring.

Uniqueness

2-(2,5-Dimethylphenyl)indolizine is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Activité Biologique

2-(2,5-Dimethylphenyl)indolizine is a heterocyclic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This compound features a unique bicyclic structure that combines a pyrrole and pyridine ring, with a 2,5-dimethylphenyl group attached at the 2-position. Its potential applications span medicinal chemistry, organic synthesis, and materials science.

Research indicates that indolizine derivatives, including this compound, exhibit a variety of biological activities:

- Antimicrobial Activity : Indolizines have shown promise in inhibiting microbial growth through various biochemical pathways.

- Anticancer Properties : These compounds may influence cell proliferation pathways, potentially leading to apoptosis in cancer cells.

- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests a role in reducing inflammation-related conditions.

Antimicrobial Activity

A study demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Anticancer Activity

In vitro studies have shown that this indolizine derivative can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways and inhibit cell cycle progression at the G1 phase, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This property positions it as a candidate for treating inflammatory diseases.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Anti-inflammatory | Inhibition of cytokines (TNF-alpha, IL-6) |

Case Studies

- Antimicrobial Study : A recent investigation highlighted the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound was tested in various concentrations, revealing a minimum inhibitory concentration (MIC) that supports its use as a lead compound for antibiotic development.

- Cancer Cell Line Analysis : In studies involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

- Inflammatory Response Modulation : In an animal model of arthritis, administration of this indolizine derivative led to decreased swelling and pain scores. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)indolizine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-12-6-7-13(2)16(9-12)14-10-15-5-3-4-8-17(15)11-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAVXWHMFMOSSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.